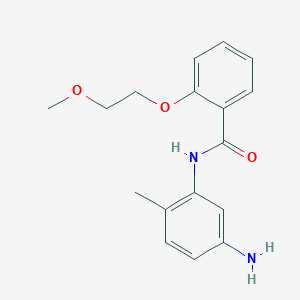

N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide

Description

Overview of Benzamide Derivatives in Chemical Research

Benzamide derivatives represent a structurally diverse class of organic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The benzamide scaffold ($$C6H5CONH_2$$) serves as a foundational template for designing molecules with tailored biological and physicochemical properties. Key areas of research include:

These derivatives often exhibit bioactivity due to their ability to form hydrogen bonds, engage in π-π stacking, and interact with enzymatic active sites. For instance, substitutions such as methoxyethoxy or amino groups enhance solubility and target affinity, as seen in antifungal benzamides containing diphenyl ether moieties.

Historical Context and Discovery

Benzamide itself, first reported in 1832, laid the groundwork for derivative synthesis. The discovery of substituted benzamides accelerated in the late 20th century, driven by the need for selective dopamine receptor modulators (e.g., sulpiride and amisulpride) and antifungal agents like flutolanil.

The specific compound N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide emerged from efforts to optimize benzamide scaffolds for enhanced bioactivity. Early synthetic routes involved nitration and amidation reactions, with structural characterization via $$^1$$H NMR and mass spectrometry. Its CAS registry (1020054-18-5) and PubChem entry (CID 28306384) date to the early 21st century, reflecting its role in modern drug discovery pipelines.

Relevance and Motivation for Academic Study

This compound’s structural features—a methoxyethoxy group at the ortho position and an amino-methylphenyl moiety—make it a candidate for interdisciplinary study:

- Drug Discovery : The methoxyethoxy chain may improve blood-brain barrier penetration, akin to antipsychotic benzamides like amisulpride.

- Enzyme Inhibition : Analogous derivatives inhibit tyrosinase and acetylcholinesterase, suggesting potential for neurodegenerative disease research.

- Material Science : Benzamide polymorphism studies highlight its utility in crystal engineering, where substituents like methoxyethoxy could stabilize novel forms.

Recent work on sulfamoyl-benzamides and naphthoquinone-benzamides underscores the scaffold’s versatility, motivating further exploration of this derivative’s untapped applications.

Scope and Structure of the Research Outline

This review systematically examines This compound through the following lenses:

- Synthetic Pathways : Traditional amidation vs. modern mechanochemical methods.

- Physicochemical Properties : Solubility, stability, and crystallographic data.

- Biological Activities : Comparative analysis with antifungal, anticancer, and enzyme-inhibiting analogs.

- Computational Insights : Docking studies predicting interactions with biological targets.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12-7-8-13(18)11-15(12)19-17(20)14-5-3-4-6-16(14)22-10-9-21-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNRDRWRDCTPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H22N2O3

- Molecular Weight : Approximately 314.39 g/mol

- Functional Groups : The compound features an amine group, a benzamide structure, and two ethoxy groups, contributing to its chemical properties and potential biological activities.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions may lead to:

- Modulation of Enzyme Activity : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Cellular Process Disruption : It could interfere with cellular signaling pathways, potentially inducing apoptosis in cancer cells.

- Protein Binding : Preliminary studies suggest that this compound can bind to specific proteins or enzymes, altering their functions and leading to significant biological effects.

Antimicrobial Activity

There is emerging evidence that compounds structurally related to this compound possess antimicrobial properties. These activities are often assessed through:

- Minimum Inhibitory Concentration (MIC) : Studies typically report MIC values for different microbial strains, indicating the effectiveness of the compound in inhibiting growth.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values (µM) | Observations |

|---|---|---|---|

| Anticancer | Benzamide Derivatives | 2.01 - 5.15 | Effective against various cancer cell lines (e.g., HT29) |

| Antimicrobial | Similar Benzamides | Varies | Potential effectiveness against specific bacterial strains |

Notable Research Examples

- Anticancer Activity : A study highlighted that similar compounds exhibited significant growth inhibition in cancer cell lines like A549 and HeLa, with IC50 values ranging from 2.01 µM to 5.15 µM .

- Antimicrobial Effects : Preliminary assessments suggest that this compound may have broad-spectrum antimicrobial activity, warranting further investigation into its efficacy against specific pathogens.

Scientific Research Applications

Scientific Research Applications

N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide is utilized in various research domains:

Medicinal Chemistry

- Anticancer Research : The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce cell cycle arrest in cancer cell lines such as MCF-7, suggesting its role as a potential therapeutic agent against breast cancer.

- Biochemical Probes : It serves as a biochemical probe for studying enzyme interactions and signaling pathways. Its ability to interact with specific molecular targets makes it valuable for elucidating mechanisms of action in cellular processes.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, highlighting its potential in developing new antibacterial agents.

- Molecular Docking Studies : Computational studies have demonstrated strong hydrophobic interactions between the compound and target proteins, similar to known anticancer agents like Tamoxifen, reinforcing its candidacy for drug development .

Industrial Applications

The compound is also explored for industrial applications:

Material Science

- Polymer Chemistry : It can be used as a building block in the synthesis of polymers or advanced materials due to its functional groups that allow for further chemical modifications .

- Catalysis : Its unique structure may enable it to act as a catalyst in specific chemical reactions, enhancing reaction efficiency and selectivity.

Case Study 1: Cell Cycle Analysis

A study utilizing flow cytometry demonstrated that this compound could effectively arrest the cell cycle in the G0/G1 phase in MCF-7 breast cancer cells. This finding suggests a mechanism for its anticancer effects, warranting further investigation into its therapeutic potential.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound showed promising results against several pathogenic bacteria, indicating its potential use in developing new antimicrobial therapies. The results suggest that modifications to the compound's structure could enhance its efficacy .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- The methoxyethoxy group in the target compound improves aqueous solubility compared to lipophilic analogs like Rip-B .

- Unlike nitazoxanide, which has a nitro-thiazole group for antiparasitic action, the target compound’s 5-amino-2-methylphenyl group may favor interactions with amine-sensitive targets .

- Fluorine substitution in the analog N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)benzamide increases metabolic stability, suggesting similar benefits in the target compound .

Pharmacological Activities

Key Observations :

- The target compound’s lack of direct activity data necessitates extrapolation from analogs. For example, benzamides with sigma receptor affinity (e.g., [¹²⁵I]PIMBA) show promise in cancer diagnostics, suggesting possible applications for the target compound if it interacts with similar targets .

- Antimicrobial 2-azetidinone benzamides (MIC = 6.25 µg/mL) indicate that the 5-amino group in the target compound could enhance interactions with microbial enzymes .

Preparation Methods

Palladium-Catalyzed Amide Formation

A patented method for preparing 2-aminobenzamide derivatives (which includes compounds structurally similar to N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide) involves reacting an aryl amine with an aryl halide or activated benzamide precursor in the presence of:

- A palladium source (e.g., Pd(OAc)2).

- A suitable ligand.

- A base.

- An appropriate solvent.

Solvent Selection:

Preferred solvents include nitriles (acetonitrile, propionitrile), esters (ethyl acetate), ketones (acetone, methyl ethyl ketone), ethers (THF, methyl tert-butyl ether), aromatic hydrocarbons (toluene, chlorobenzene), and mixtures thereof. Acetonitrile is often favored due to superior yield and purity of the product.

Base:

The reaction generates hydrogen chloride as a byproduct, which can bind to basic centers on reactants. Therefore, at least one added base (e.g., trialkylamines, dialkylanilines) is used to neutralize HCl and drive the reaction forward.

- Temperature: Typically mild to moderate heating (e.g., reflux in chosen solvent).

- Reaction time: Several hours depending on substrate reactivity.

This method provides a clean and efficient route to amide formation with good control over purity and yield.

Direct Acylation Using Benzoyl Chloride Derivatives

Another common approach involves the reaction of 5-amino-2-methylaniline with 2-(2-methoxyethoxy)benzoyl chloride under basic conditions.

- Dissolve 5-amino-2-methylaniline in an inert solvent such as dichloromethane or tetrahydrofuran.

- Cool the solution to 0–5°C.

- Slowly add 2-(2-methoxyethoxy)benzoyl chloride dropwise.

- Add a base such as triethylamine or pyridine to scavenge HCl.

- Stir the mixture at room temperature or slightly elevated temperature until the reaction completes.

- Workup involves aqueous washes, drying, and purification by recrystallization or chromatography.

This method is straightforward but requires careful control of moisture and temperature to prevent side reactions.

Coupling Reagent-Mediated Amide Bond Formation

Amide bond formation can also be achieved by activating the carboxylic acid derivative of 2-(2-methoxyethoxy)benzoic acid with coupling reagents such as:

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N,N'-Dicyclohexylcarbodiimide (DCC)

- Hydroxybenzotriazole (HOBt) or derivatives

- Dissolve 2-(2-methoxyethoxy)benzoic acid and 5-amino-2-methylaniline in a dry solvent like dimethylformamide or dichloromethane.

- Add coupling reagent and optionally HOBt to activate the acid.

- Stir at room temperature or slightly elevated temperature.

- After completion, quench and purify the product.

This method is widely used in peptide and amide synthesis due to mild conditions and high selectivity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Solvents Used | Base Used | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd source, ligand, aryl amine, aryl halide | Acetonitrile, toluene, THF, etc. | Trialkylamines, dialkylanilines | High yield, good purity, scalable | Requires Pd catalyst, cost |

| Direct Acylation with Benzoyl Chloride | 5-amino-2-methylaniline, benzoyl chloride | Dichloromethane, THF | Triethylamine, pyridine | Simple, direct | Sensitive to moisture, HCl byproduct |

| Coupling Reagent-Mediated Amide Formation | Carboxylic acid, coupling reagents (EDC, DCC) | DMF, DCM | Usually none or mild base | Mild conditions, high selectivity | Cost of reagents, side products |

Research Findings and Notes

Solvent Impact: Acetonitrile is frequently reported to provide superior yields and product purity in palladium-catalyzed methods due to its polarity and ability to dissolve reactants effectively.

Base Role: The presence of a base is crucial in neutralizing HCl generated during acylation or coupling reactions to prevent protonation of amine groups and ensure reaction progression.

Reaction Monitoring: High-performance liquid chromatography (HPLC) and powder X-ray diffraction (PXRD) are commonly used analytical techniques to monitor reaction progress and confirm product crystallinity and purity.

Byproduct Management: Hydrogen chloride generated in some methods can bind to basic centers, so bases like triethylamine or N-methylmorpholine are added to capture HCl and avoid side reactions.

Scalability: Palladium-catalyzed methods have been adapted for industrial scale due to their efficiency and cleaner reaction profiles, although catalyst cost and recovery are considerations.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzoylation of glycine derivatives (e.g., using benzoyl chloride and NaOH) to form intermediates like 2-benzamidoacetic acid . Subsequent steps may include cyclization with thiosemicarbazide and phosphorus oxychloride (POCl₃) under reflux, followed by basification and recrystallization . Key optimizations include controlling stoichiometry, reflux duration (e.g., 1–4 hours), and purification methods (e.g., ethanol recrystallization). Monitoring by TLC ensures intermediate purity, while phosphorus oxychloride acts as both a catalyst and dehydrating agent, critical for ring closure .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral features?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxyethoxy group (-OCH₂CH₂OCH₃) shows characteristic splits: δ ~3.3–3.5 ppm (methoxy protons) and δ ~4.1–4.3 ppm (ethyleneoxy protons). The aromatic protons in the benzamide ring appear as multiplets between δ 6.8–8.0 ppm, while the amino group (-NH₂) may show broad peaks at δ ~5.0–6.0 ppm .

- IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the benzamide core. Methoxy C-O stretches appear at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular formula (C₁₇H₂₀N₂O₃, exact mass ~300.15 g/mol). Fragmentation patterns may include loss of methoxyethoxy (-91 Da) .

Advanced Research Questions

Q. How can computational tools like SHELX assist in resolving structural ambiguities for benzamide derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL, SHELXS) enable crystal structure determination via direct methods for phase solving and least-squares refinement . For example, in orthorhombic systems (space group Pbca), SHELX can model hydrogen bonding between the amide group and methoxyethoxy oxygen atoms, resolving rotational isomerism observed in NMR . Key parameters include R values (<0.05) and thermal displacement factors to validate atomic positions .

Q. What strategies address discrepancies in biological activity data for structurally similar benzamides?

- Methodological Answer : Contradictions often arise from variations in substituent positioning (e.g., methoxy vs. ethoxy groups) or assay conditions. For example:

- Receptor Binding Assays : Compare sigma-2 receptor affinity using radiolabeled analogs (e.g., ¹⁸F-labeled benzamides) under standardized in vitro conditions (IC₅₀ values) .

- Solubility Effects : Use logP calculations (e.g., ClogP ~2.5 for methoxyethoxy derivatives) to adjust DMSO/water ratios in cell-based assays, ensuring consistent bioavailability .

Q. How can reaction byproducts be minimized during the synthesis of methoxyethoxy-substituted benzamides?

- Methodological Answer : The methoxyethoxy group’s electron-donating nature can lead to unintended electrophilic substitutions. Strategies include:

- Temperature Control : Maintain reflux temperatures <100°C to avoid ether cleavage .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive amines during coupling steps, followed by fluoride-mediated deprotection .

- Chromatography : Employ gradient HPLC (C18 columns, acetonitrile/water) to separate positional isomers (e.g., para vs. ortho substitution) .

Data Analysis and Optimization

Q. How can researchers interpret unexpected splitting in NMR spectra of benzamide derivatives?

- Methodological Answer : Splitting may arise from restricted rotation around the amide bond (rotamers) or hydrogen bonding. For example:

- Rotational Isomerism : Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce split peaks, confirming dynamic equilibrium .

- Hydrogen Bonding : Compare DMSO-d₆ (H-bond accepting) vs. CDCl₃ spectra; broadened NH₂ peaks in DMSO indicate solvent interactions .

Q. What experimental designs optimize yield in multi-step benzamide syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., molar ratios, solvent polarity). For example, POCl₃ concentration (5–15 mL) significantly impacts cyclization efficiency .

- Kinetic Monitoring : In situ FTIR tracks intermediate formation (e.g., thiadiazole ring closure) to terminate reactions at >90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.